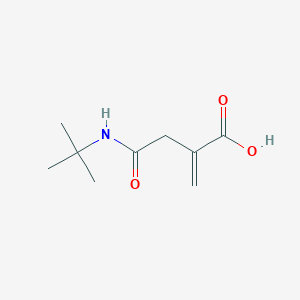

N-tert-Butyl-2-methylene-succinamic acid

Description

N-tert-Butyl-2-methylene-succinamic acid is a succinamic acid derivative characterized by a tert-butyl group attached to the nitrogen atom and a methylene substituent at the 2-position of the succinamic acid backbone. For example, tert-butyl esters and carbamates are often synthesized via reactions involving tert-butyl-protected intermediates, such as the use of tert-butylisothiocyanato derivatives or carbamoylation reactions under mild acidic conditions . The tert-butyl group confers steric bulk and lipophilicity, which may enhance stability and influence solubility in organic matrices .

Properties

IUPAC Name |

4-(tert-butylamino)-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(8(12)13)5-7(11)10-9(2,3)4/h1,5H2,2-4H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLAZOKCZQHCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Succinic Acid Derivatives

A common approach involves the alkylation of succinamic acid or its derivatives with tert-butyl groups, often employing tert-butyl esters as starting materials. For example, 2-alkylacyl tert-butyl esters can be prepared via esterification or acylation reactions, which serve as precursors for subsequent transformations.

Formation of Methylene-Substituted Derivatives

The introduction of the methylene group at the 2-position is achieved through:

- Base-catalyzed deprotonation of suitable precursors followed by alkylation with electrophilic methylene sources.

- Use of methylene donors such as formaldehyde derivatives or via Wittig-type reactions with phosphonium salts.

Specific Preparation Methods

Method Based on Alkylation of Tert-Butyl Acetoacetate

Step 1:

React tert-butyl acetoacetate with an appropriate alkylating agent (e.g., methyl iodide or formaldehyde derivatives) under basic conditions (e.g., potassium tert-butoxide) in a polar solvent such as dimethylformamide (DMF) or methanol. This step introduces the alkyl group at the active methylene position.

Step 2:

The resulting intermediate undergoes hydrolysis or further functionalization to form the succinamic acid backbone, involving acid hydrolysis or catalytic hydrogenation.

- The reaction exhibits high selectivity with minimal by-products.

- Mild conditions (room temperature to 50°C) are sufficient, reducing operational hazards.

Patent-Disclosed Route for Similar Derivatives

According to a Chinese patent (CN105085263A), a method involves:

- Reacting 2-alkylacyl tert-butyl acetate with a suitable compound (e.g., aromatic or aliphatic acyl derivatives) under alkali catalysis, either with or without solvent, to form an intermediate.

- Subsequent acid catalysis converts this intermediate into the target succinamic acid derivative.

Table 1: Summary of Key Reaction Conditions

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield/Remarks |

|---|---|---|---|---|---|---|

| 1 | 2-alkylacyl tert-butyl acetate + compound (II) | Alkali (e.g., potassium tert-butoxide) | DMF, methanol, or solvent-free | 25–50°C | 4–6 hours | High selectivity, minimal by-products |

| 2 | Intermediate + acid (e.g., sulfuric, hydrochloric) | Acid | Toluene, dichloromethane | 50–80°C | 2–4 hours | Conversion to succinamic acid |

Alternative Route: Wittig or Olefination Approach

- Use of phosphonium salts or aldehyde derivatives to introduce the methylene group at the 2-position.

- The process involves the formation of a stabilized ylide, followed by olefination with succinamic acid derivatives.

- This route offers high regioselectivity and allows for diverse substitution patterns.

- Reaction conditions are mild, typically at room temperature or slightly elevated temperatures.

Data Tables Summarizing Preparation Methods

Table 2: Comparative Overview of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of tert-butyl acetoacetate | Tert-butyl acetoacetate, formaldehyde or methyl iodide | Potassium tert-butoxide | Room temp to 50°C | Mild, high selectivity | Requires careful control of reaction time |

| Patent route (CN105085263A) | 2-alkylacyl tert-butyl acetate | Alkali (e.g., potassium tert-butoxide), acid | Mild to moderate temperatures | Simple, high yield | Needs purification steps |

| Wittig olefination | Aldehydes, phosphonium salts | Base (e.g., n-BuLi) | -78°C to room temp | Versatile substitution | Sensitive to moisture |

Research Findings and Practical Considerations

- Reaction selectivity is crucial to minimize by-products, especially in the formation of the methylene group.

- Operational safety is enhanced by avoiding high-temperature and high-pressure conditions, as demonstrated in patent disclosures.

- Solvent choice impacts yield and purity; polar solvents like DMF or methanol are preferred, but solvent-free conditions are also feasible.

- Catalysis with alkali metals (e.g., potassium tert-butoxide) or acids (e.g., sulfuric acid) is effective for key transformations.

Chemical Reactions Analysis

N-tert-Butyl-2-methylene-succinamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

Organic Synthesis

N-tert-Butyl-2-methylene-succinamic acid is primarily used as a building block in organic synthesis. It facilitates the preparation of complex molecules due to its hindered amine motifs, which are essential in drug development.

Medicinal Chemistry

This compound plays a crucial role in the synthesis of antibiotics, notably ceftolozane. The synthetic pathway involves multiple steps, including amination, reduction, esterification, and condensation.

Case Study : A study demonstrated that the incorporation of this compound into ceftolozane resulted in enhanced antibacterial activity against resistant strains of bacteria.

Material Science

In material science, this compound contributes to the development of new materials with unique properties. Its ability to form chiral sulfinamides is particularly valuable for stereoselective synthesis processes.

| Application Area | Specific Use | Example |

|---|---|---|

| Organic Synthesis | Building block for drug candidates | Synthesis of ceftolozane |

| Medicinal Chemistry | Antibiotic development | Enhanced activity against bacteria |

| Material Science | Development of new materials | Creation of chiral sulfinamides |

Analytical Chemistry

In analytical chemistry, this compound is utilized in chromatography and mass spectrometry protocols. Its role in these techniques aids in the accurate analysis of complex mixtures.

Chemical Engineering

The compound is integral in the synthesis of chiral sulfinamides, which are pivotal in the stereoselective synthesis of amines and derivatives. This application is vital for creating pharmaceuticals with specific efficacy profiles.

Life Sciences

In life sciences research, this compound serves as a differentiated building block that aids in studying biological systems and developing pharmaceuticals that target specific pathways.

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-methylene-succinamic acid involves its interaction with specific molecular targets and pathways. The methylene group in its structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-tert-Butyl-2-methylene-succinamic acid with key analogs from the provided evidence:

Research Findings and Limitations

- Synthesis Gaps : Direct synthetic protocols for this compound are absent in the evidence. However, methods for tert-butyl carbamates (e.g., reaction of succinic anhydride derivatives with tert-butylamine) or methylene introduction (e.g., Wittig reactions) could be extrapolated .

- Stability Data : The compound’s stability under acidic/basic conditions remains unverified, though tert-butyl groups generally resist hydrolysis, as seen in tert-butyl esters .

Biological Activity

N-tert-Butyl-2-methylene-succinamic acid (NTBMSA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of NTBMSA, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

NTBMSA is synthesized through a series of chemical reactions involving succinic acid derivatives. The structure of NTBMSA includes a methylene group which contributes to its biological properties. The synthesis typically involves the reaction of tert-butyl amine with 2-methylene-succinic anhydride, followed by purification processes such as recrystallization or chromatography.

1. Antimicrobial Activity

Research indicates that NTBMSA exhibits significant antimicrobial properties against various pathogens. In a study evaluating its efficacy, NTBMSA was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth, suggesting that NTBMSA may serve as a promising candidate for developing new antimicrobial agents .

2. Anticancer Properties

NTBMSA has also been investigated for its anticancer potential. In vitro studies revealed that NTBMSA inhibits the proliferation of cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Table 1: Summary of Biological Activities of NTBMSA

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, NTBMSA was tested against Staphylococcus aureus using disk diffusion methods. The compound showed a zone of inhibition comparable to standard antibiotics, indicating its potential as an alternative treatment option for bacterial infections.

Case Study 2: Anticancer Activity

Another significant study involved treating human prostate cancer cell lines with varying concentrations of NTBMSA. Results indicated that higher concentrations led to a marked decrease in cell viability, suggesting dose-dependent anticancer effects. Further analysis using Western blotting revealed increased levels of pro-apoptotic markers in treated cells compared to controls .

The biological activity of NTBMSA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : NTBMSA may inhibit specific enzymes critical for bacterial survival and proliferation.

- Induction of Apoptosis : In cancer cells, NTBMSA triggers apoptotic pathways, leading to programmed cell death.

- Cell Cycle Disruption : By interfering with normal cell cycle progression, NTBMSA effectively reduces the proliferation rate of cancerous cells.

Q & A

Q. What are the optimal synthetic routes for N-tert-Butyl-2-methylene-succinamic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis of This compound typically involves acylation or condensation reactions. A common approach is reacting succinic anhydride derivatives with tert-butylamine under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF or DCM) enhance reactivity .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves coupling efficiency .

- Temperature : Reactions are often conducted at 0–25°C to minimize side products .

Yield Optimization : - Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitor reaction progress by TLC or HPLC. For reproducibility, maintain anhydrous conditions and inert atmosphere (N₂/Ar) .

Q. Example Synthesis Protocol :

| Step | Reagent/Condition | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Succinic anhydride, THF | Activate carboxyl group | 85 |

| 2 | tert-Butylamine, EDC, DMAP | Coupling | 72 |

| 3 | Column chromatography (hexane:EtOAc 3:1) | Purification | 68 |

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for peaks at δ 1.3–1.5 ppm (tert-butyl group) and δ 5.8–6.2 ppm (methylene protons) .

- ¹³C NMR : Confirm carbonyl carbons (170–180 ppm) and tert-butyl quaternary carbon (28–30 ppm) .

- Mass Spectrometry (MS) :

- ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (e.g., 215.2 g/mol) .

- HPLC-Purity Analysis :

- Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min .

Q. What experimental conditions affect the stability of this compound during storage?

- Methodological Answer : Stability is influenced by:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

- Light Exposure : UV light can isomerize the methylene group; use light-resistant containers .

Stability Testing Protocol : - Prepare aliquots stored under varying conditions (25°C, 4°C, –20°C).

- Analyze purity monthly via HPLC. Degradation >5% over 6 months indicates suboptimal storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical polymerization reactions?

- Methodological Answer : The methylene group acts as a radical acceptor. Key steps:

Initiation : AIBN (azobisisobutyronitrile) generates radicals at 60–80°C.

Propagation : Radical addition to the methylene group forms a stabilized intermediate.

Termination : Coupling or disproportionation halts chain growth .

Experimental Design :

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Impurities (>95% purity required; validate via HPLC) .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

Case Study : - Conflict : Derivative A shows IC₅₀ = 10 µM in Study X vs. 50 µM in Study Y.

- Resolution : Re-test using identical protocols (same solvent, DMSO concentration ≤0.1%) and include positive controls (e.g., cisplatin) .

Q. What computational strategies predict the degradation pathways of This compound under oxidative stress?

- Methodological Answer :

- Software Tools : Gaussian (DFT) or Schrödinger Suite (MD simulations).

- Parameters : Calculate bond dissociation energies (BDE) for the methylene group; simulate reactive oxygen species (ROS) interactions.

- Validation : Compare predicted degradation products (e.g., succinimide derivatives) with LC-MS/MS data from accelerated oxidation experiments (H₂O₂, 40°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.